molecular formula C16H18N2S B11621685 1,1-Dibenzyl-3-methylthiourea

1,1-Dibenzyl-3-methylthiourea

Cat. No.: B11621685
M. Wt: 270.4 g/mol
InChI Key: DXSZIMFJWIEWOM-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-methylthiourea is an organosulfur compound with the molecular formula C₁₆H₁₈N₂S It is a derivative of thiourea, characterized by the presence of two benzyl groups and a methyl group attached to the thiourea core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-methylthiourea can be synthesized through the reaction of benzylamine with methyl isothiocyanate. The reaction typically involves the following steps:

    Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, benzylamine is added to a solution of methyl isothiocyanate.

    Reaction Conditions: The mixture is stirred and heated under reflux conditions for a specified period, usually around 1-2 hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibenzyl-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-methylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic applications, including anticancer properties through the inhibition of sirtuin-1 (SIRT1) enzyme.

    Industry: Utilized in the development of sensors for detecting toxic metals like mercury.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-methylthiourea involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.

    Anticancer Activity: It inhibits the SIRT1 enzyme, which plays a role in tumor progression by deacetylating histones and non-histone proteins, leading to altered gene expression and cell cycle regulation.

Comparison with Similar Compounds

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-tert-Butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-Dibutyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-phenylthiourea

Comparison: 1,1-Dibenzyl-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits enhanced enzyme inhibition and potential anticancer activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

1,1-dibenzyl-3-methylthiourea

InChI

InChI=1S/C16H18N2S/c1-17-16(19)18(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19)

InChI Key

DXSZIMFJWIEWOM-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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